Cis-Cyclobutane-1,2-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

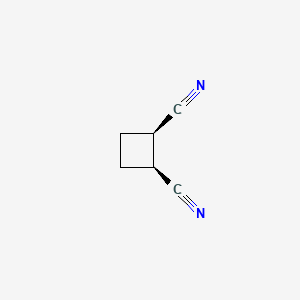

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-cyclobutane-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPLUOCTUPJSIZ-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953988 | |

| Record name | Cyclobutane-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3211-19-6 | |

| Record name | Cyclobutane-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Contemporary Organic Synthesis

Cis-cyclobutane-1,2-dicarbonitrile serves as a versatile precursor in the synthesis of a wide array of more complex molecules. The inherent ring strain of the cyclobutane (B1203170) core makes it susceptible to ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds that would be challenging to prepare through other means. baranlab.org The nitrile functional groups are also highly versatile, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in various cycloaddition and nucleophilic addition reactions. solubilityofthings.com

A key aspect of its utility lies in its role as a starting material for the synthesis of other cyclobutane derivatives. For instance, it can be hydrolyzed to produce cis-cyclobutane-1,2-dicarboxylic acid, a valuable monomer in polymer synthesis. google.com The preparation of this compound itself is often achieved through the dimerization of acrylonitrile. google.com

The strategic importance of the cyclobutane motif is underscored by its presence in numerous bioactive natural products and pharmaceutical agents. nih.govrsc.org Consequently, synthetic routes starting from simple cyclobutane structures like this compound are of great interest to medicinal chemists.

Role in Materials Science and Polymer Chemistry

The unique structural features of cis-cyclobutane-1,2-dicarbonitrile and its derivatives have made them attractive candidates for the development of advanced materials and polymers. The dinitrile functionality can be leveraged to create cross-linked polymers. orgsyn.org More significantly, the corresponding diacid, cis-cyclobutane-1,2-dicarboxylic acid, is a key monomer for producing polyesters and polyamides. und.edu

One of the most promising areas of research involves the development of thermally recyclable or degradable polymers. rsc.orgrsc.org The strained cyclobutane (B1203170) ring can be designed to undergo cleavage upon heating, breaking the polymer chain and allowing for the recovery of the monomeric units. rsc.orgrsc.org This "closed-loop" recycling is a major goal in sustainable polymer chemistry. For example, a thermoset polymer developed from a cis-cyclobutane-1,2-dicarboxylic acid derivative demonstrated the ability to degrade at high temperatures, with the cyclobutane ring splitting to yield a recoverable intermediate. rsc.org

The rigid and well-defined stereochemistry of the cis-cyclobutane unit can also be used to impart specific properties to polymers, such as altered thermal stability and mechanical strength. This has led to the investigation of cyclobutane-containing dicarboxylic acids as bio-based alternatives to petroleum-derived diacids in the production of materials like alkyd resins. und.edu

Fundamental Research Questions and Challenges Associated with the Cyclobutane Ring System

Photochemical [2+2] Cycloaddition Pathways

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings, often providing access to strained molecules that are not readily formed through other methods. libretexts.org These reactions involve the direct addition of two double bonds to form a cyclobutane adduct and can be performed both inter- and intramolecularly. nsf.gov

Mechanistic Investigations of Photoinduced Cycloadditions

The mechanism of photoinduced [2+2] cycloadditions is fundamentally different from their thermal counterparts. According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition is symmetry-forbidden in the ground state, whereas a photochemical reaction is symmetry-allowed. wikipedia.org This is because the absorption of light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), altering the orbital symmetry and allowing for a suprafacial-suprafacial cycloaddition to occur. libretexts.orgpressbooks.pub

The reaction proceeds through the formation of an excited state of one of the alkene partners. libretexts.org This can be achieved through direct irradiation or by using a photosensitizer. The excited alkene then interacts with a ground-state alkene to form an excited state complex called an exciplex. acs.org This exciplex can then proceed to form the cyclobutane product. Theoretical studies have shown that for pyrimidine (B1678525) derivatives, the formation of cyclobutane dimers proceeds through a ¹ππ* excited state, leading to the formation of the cyclobutane ring via a conical intersection with the ground state. nih.gov In some cases, particularly with electron-deficient styrenes, the reaction can be catalyzed by an organophotocatalyst, which facilitates the formation of the cyclobutane product under visible light. nih.gov

Stereochemical Control and Regioselectivity in Photocycloadditions

The stereochemistry of photochemical [2+2] cycloadditions is a critical aspect, and significant effort has been dedicated to controlling the outcome of these reactions. In many cases, the reaction is stereospecific, with the stereochemistry of the starting alkenes being retained in the cyclobutane product. acs.org For instance, the photodimerization of cinnamic acid derivatives can lead to the formation of various stereoisomers of truxillic and truxinic acids, depending on the reaction conditions and the specific substrate. nih.gov

Conformational control can also play a crucial role in determining the stereochemical outcome, particularly in intramolecular reactions. nsf.gov The "rule of five" is a guideline that helps predict the regioselectivity of intramolecular photocycloadditions, although exceptions exist and can be explained by considering the conformations of the biradical intermediates. nsf.gov The regioselectivity of these reactions is often governed by the stability of the intermediate diradical formed during the reaction.

| Reactants | Product | Stereochemistry | Reference |

| (E,E)-2,4-hexadiene | cis-3,4-dimethyl-1-cyclobutene | Disrotatory | wikipedia.org |

| Naphthalene acrylic acids | Multisubstituted cyclobutanes | Varies | nih.gov |

| 6-alkenyl-3-phenylcyclohex-2-en-1-ones | Bicyclic cyclobutanes | Varies | nsf.gov |

Catalyst Influence in Photochemical Transformations

Catalysts can significantly influence the efficiency and selectivity of photochemical [2+2] cycloadditions. Transition metal complexes, particularly those of copper(I), have been shown to catalyze these reactions. acs.orgresearchgate.net For example, CuOTf is a commonly used catalyst that is believed to coordinate with the diene, pre-organizing it for the cycloaddition. researchgate.net The use of photoredox catalysis has also emerged as a powerful strategy, enabling reactions that are otherwise difficult. nih.govnih.gov For instance, visible-light organophotocatalysis with a cyanoarene photocatalyst has been successfully employed for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov In some cases, catalyst-free cycloadditions can be achieved using visible light, as demonstrated in the reaction between benzils and olefins. nih.gov

Thermal Cycloaddition Reactions

While photochemical [2+2] cycloadditions are generally favored, thermal pathways also exist for the formation of cyclobutane rings. These reactions often proceed through different intermediates and are subject to different controlling factors compared to their photochemical counterparts.

Diradical and Zwitterionic Intermediates in Thermal [2+2] Cycloadditions

Unlike the concerted mechanism often proposed for photochemical cycloadditions, thermal [2+2] cycloadditions are generally believed to proceed through stepwise mechanisms involving either diradical or zwitterionic intermediates. wikipedia.org The formation of these intermediates circumvents the symmetry-forbidden nature of a concerted thermal [2+2] cycloaddition. wikipedia.org For example, the cycloaddition of allenes with alkenes has been studied under thermal conditions and is thought to involve diradical intermediates. researchgate.net The nature of the intermediate can be influenced by the substituents on the reacting alkenes. Electron-donating and electron-withdrawing groups can stabilize a zwitterionic intermediate.

Classical Synthetic Routes and Modifications

The synthesis and subsequent modification of this compound rely on established chemical transformations that target its key structural features: the nitrile groups and the strained four-membered ring.

Strategies Involving Hydrogenation and Reduction

The reduction of the nitrile groups in this compound is a primary method for accessing valuable derivatives, particularly diamines. The choice of reducing agent and conditions dictates the reaction's outcome.

Catalytic hydrogenation is a common method for reducing nitriles. ucla.edu This process typically involves treating the dinitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. youtube.com This reaction reduces the two nitrile groups to primary amines, yielding cis-1,2-bis(aminomethyl)cyclobutane. The reaction proceeds via the syn-addition of hydrogen across the carbon-nitrogen triple bonds. ucla.edu

Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, which occurs twice. libretexts.org An aqueous workup then protonates the intermediate to form the primary amine. libretexts.org

| Reaction Type | Reagent/Catalyst | Product | Description |

| Catalytic Hydrogenation | H₂ / Platinum, Palladium, or Nickel | cis-1,2-Bis(aminomethyl)cyclobutane | Both nitrile groups are reduced to primary amines. ucla.eduyoutube.com |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O | cis-1,2-Bis(aminomethyl)cyclobutane | A powerful reducing agent provides a high-yield route to the corresponding diamine. libretexts.org |

While the nitrile groups are the primary sites for reduction, the cyclobutane ring itself can undergo cleavage under certain reducing conditions, although this is less common and often requires more forceful reagents or specific catalytic systems. researchgate.net

Nucleophilic Substitution Reactions of Nitrile Groups

The term "nucleophilic substitution" for nitriles is a slight misnomer; the characteristic reactions are nucleophilic additions to the carbon-nitrogen triple bond, which can lead to the substitution of the entire nitrile group for another functional group. solubilityofthings.comchemistrysteps.com These reactions are fundamental for converting this compound into other important derivatives, such as dicarboxylic acids and diamides.

One of the most significant reactions is hydrolysis, which can be performed under acidic or basic conditions to convert the nitrile groups into carboxylic acids. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, increasing its electrophilicity. Water acts as a nucleophile, attacking the carbon atom. The reaction proceeds through an amide intermediate (cis-cyclobutane-1,2-dicarboxamide) to ultimately yield cis-cyclobutane-1,2-dicarboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A strong base, such as sodium hydroxide (B78521) (NaOH), provides the hydroxide ion (OH⁻), a potent nucleophile that attacks the nitrile carbon directly. libretexts.org This process also forms the amide as an intermediate, which is then hydrolyzed to the carboxylate salt. Subsequent acidification yields cis-cyclobutane-1,2-dicarboxylic acid. chemistrysteps.comsigmaaldrich.com

These hydrolysis reactions provide a direct pathway from the dinitrile to the corresponding diacid, a versatile building block in polymer and materials science. und.edu

| Reaction Type | Reagents | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄, H₂O), heat | cis-Cyclobutane-1,2-dicarboxamide | cis-Cyclobutane-1,2-dicarboxylic acid libretexts.orgchemistrysteps.com |

| Base-Catalyzed Hydrolysis | 1. OH⁻ (e.g., NaOH), heat 2. H₃O⁺ | cis-Cyclobutane-1,2-dicarboxamide | cis-Cyclobutane-1,2-dicarboxylic acid libretexts.orgchemistrysteps.com |

Oxidation Pathways of the Cyclobutane Moiety

The cyclobutane ring, characterized by significant ring strain, is susceptible to cleavage under various conditions, including oxidation. researchgate.net Oxidative pathways can lead to ring-opening or the formation of unsaturated systems. For derivatives of this compound, these reactions can generate synthetically useful linear or cyclic products.

The direct oxidation of the cyclobutane C-C bonds is also a known process, often leading to linear dicarboxylic acids or other difunctional compounds, though this can require harsh oxidizing agents and may lack selectivity. researchgate.net

| Starting Material | Reagents | Intermediate Product | Final Product | Process |

| 1,2-Dicyanocyclobutane | 1. PCl₅ 2. Triethylamine | 1,2-Dicyanocyclobutene | Not Applicable | Chlorination followed by dehydrochlorination to introduce unsaturation. orgsyn.org |

| 1,2-Dicyanocyclobutene | Heat (Thermolysis) | Not Applicable | 2,3-Dicyanobutadiene | Electrocyclic ring-opening of the cyclobutene (B1205218) derivative. orgsyn.org |

Green Chemistry Approaches and Sustainable Synthesis Development

Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally friendly methods. acs.org For this compound and its derivatives, green chemistry approaches focus on efficient reactions that minimize waste and utilize renewable resources.

The most prominent green strategy for constructing the cyclobutane ring is the [2+2] photocycloaddition. und.edunih.gov This reaction uses light energy to directly form the four-membered ring from two alkene precursors. This method aligns with green chemistry principles due to its high atom economy and potential to be carried out without harsh reagents or solvents. nih.gov Continuous flow reactors can be used for these photoreactions, allowing for scalability, improved safety, and higher efficiency compared to traditional batch processes. nih.gov

Furthermore, there is a growing interest in using bio-based starting materials. For example, cyclobutane dicarboxylic acids, which are directly related to the dinitrile via hydrolysis, can be synthesized from derivatives of cinnamic acid. rsc.orgrsc.org Cinnamic acids are obtainable from lignin, a component of biomass, making them a renewable feedstock. und.edu The photodimerization of these bio-derived acids provides a sustainable route to functionalized cyclobutane structures. und.edursc.org

| Green Approach | Methodology | Key Advantages | Example |

| Photocycloaddition | Intermolecular [2+2] cycloaddition of alkenes using light. nih.gov | High atom economy, mild conditions, potential for solvent-free reactions, scalability with flow chemistry. nih.gov | Synthesis of cyclobutane polymers via continuous flow photopolymerization. nih.gov |

| Use of Bio-based Feedstocks | Synthesis from renewable starting materials like derivatives of ferulic or cinnamic acid. und.edu | Reduces reliance on petrochemicals, utilizes waste biomass, potential for biodegradable products. und.edu | Synthesis of β-truxinic acid (a diphenylcyclobutane dicarboxylic acid) from trans-cinnamic acid. rsc.orgrsc.org |

These green strategies are crucial for the future production of cyclobutane-based compounds, ensuring that their synthesis is both efficient and environmentally responsible.

Strain Energy Analysis and Its Influence on Reaction Pathways

The cyclobutane ring is characterized by significant strain energy due to deviations from ideal bond angles and torsional strain. This stored energy can be released in chemical reactions, making cyclobutane derivatives valuable intermediates in organic synthesis. The strain energy in cyclobutane is estimated to be around 26 kcal/mol. This high ring strain energy is partially released in the transition state of ring-opening reactions, thereby lowering the activation energy compared to the cleavage of a C-C bond in an acyclic alkane. arxiv.org

The decomposition of cyclobutane has been a subject of both experimental and theoretical studies, with the reverse reaction, the cycloaddition of two ethylene (B1197577) molecules, serving as a prototype for understanding Woodward-Hoffmann rules. arxiv.org Theoretical calculations have shown that the ring-opening of cyclobutane proceeds through a tetramethylene biradical intermediate. arxiv.org The presence of substituents, such as the dinitrile groups in this compound, can further influence the strain energy and the relative stability of different reaction pathways.

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are pericyclic reactions that involve the concerted reorganization of electrons, leading to the formation or cleavage of a sigma bond at the termini of a conjugated pi system. masterorganicchemistry.com For cyclobutene systems, these reactions are stereospecific and can be controlled by thermal or photochemical conditions. masterorganicchemistry.comresearchgate.net

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cis-cyclobutene is a conrotatory process, while the disrotatory pathway is symmetry-forbidden. masterorganicchemistry.comillinois.edu However, the application of mechanical force can overcome this barrier and drive the reaction through the formally forbidden disrotatory pathway. illinois.edunih.govnsf.gov This phenomenon, known as covalent polymer mechanochemistry, utilizes mechanical energy to access reaction pathways that are not favored under thermal conditions. nih.govnih.gov For cis-cyclobutene derivatives, applying a pulling force to substituents in a cis configuration favors a disrotatory ring-opening. illinois.edu This has been demonstrated for various cyclobutene mechanophores, where the application of force via polymer chains leads to the symmetry-forbidden disrotatory ring-opening. nih.govnsf.govnih.gov

Substituents on the cyclobutane ring can significantly impact the kinetics and thermodynamics of ring-opening reactions. Studies on various substituted cyclobutenes have shown that the nature and position of the substituents can stabilize or destabilize the transition state, thereby altering the reaction rate. nih.govnih.gov For instance, substituents that can stabilize the diradical character of the transition state in a disrotatory ring-opening can accelerate the mechanochemical reaction. nih.gov

Computational and experimental studies have revealed that substituents on the scissile carbon-carbon bond have a more pronounced effect than those on the double bond. nih.govrsc.org For example, methyl substituents on the scissile carbons have been shown to provide significant stabilization to the transition state of the disrotatory ring-opening. nih.govrsc.org The electronic properties of substituents also play a crucial role; electron-donating groups can facilitate the reaction by stabilizing the electron-deficient transition state. wikipedia.org

| Substituent | Position | Effect on Disrotatory Ring-Opening | Reference |

| Methyl | Scissile C-C bond | ~1.5–2 kcal mol−1 stabilization per group | nih.gov, rsc.org |

| Trimethylsilyl alkyne | Scissile C-C bond | ~4.5–6.5 kcal mol−1 stabilization | nih.gov, rsc.org |

| Aryl | Nascent 1,2-positions | Disrupts conjugation upon ring-opening | nih.gov |

| 2π electron ethylene-like π-system | Transforms to a 4π electron butadiene system | nih.gov |

Computational chemistry has been instrumental in elucidating the transition state structures and energetics of cyclobutene ring-opening reactions. arxiv.orgnih.gov These studies have provided valuable insights into the nature of the transition state for both the allowed conrotatory and the mechanically induced disrotatory pathways. nih.gov For the disrotatory ring-opening, calculations suggest a transition state with significant diradical character. nih.gov

Density functional theory (DFT) and ab initio methods are commonly employed to model these reactions. researchgate.netresearchgate.net By calculating the energy barriers for different pathways, researchers can predict the preferred reaction mechanism under various conditions. nih.gov For example, computational models have been used to explain the unexpected observation that the forbidden ring-opening of cis-benzocyclobutene occurs at a lower force than the allowed ring-opening of its trans-isomer. osti.gov

Intramolecular Rearrangements and Isomerization Processes

In addition to ring-opening, cyclobutane derivatives can undergo various intramolecular rearrangements and isomerizations. These processes are often driven by the release of ring strain and can lead to the formation of more stable products. For example, the puckering of the cyclobutane ring is a dynamic process that can be influenced by substituents. nih.gov In cis-syn DNA photodimers, the cyclobutane ring can interconvert between different puckered conformations. nih.gov

The thermal decomposition of cyclobutane itself can lead to different products, with the formation of two ethylene molecules being the most favorable pathway. arxiv.org The presence of functional groups like nitriles can introduce alternative rearrangement pathways.

1,3-Dipolar Cycloaddition Mechanisms and Regioselectivity

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com These reactions involve a 1,3-dipole and a dipolarophile, which in the context of this compound, could be the nitrile groups acting as the dipolarophile or a derivative of the cyclobutane ring acting as the 1,3-dipole after a suitable transformation. The mechanism is typically concerted, proceeding through a six-electron transition state, which accounts for the high stereospecificity observed. wikipedia.org

The regioselectivity of 1,3-dipolar cycloadditions, which determines the orientation of the dipole and dipolarophile in the product, is governed by both electronic and steric factors. wikipedia.orgnumberanalytics.com Frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome. slideshare.net For example, in the reaction of diazomethane (B1218177) with various dipolarophiles, the regioselectivity can be rationalized by considering the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. wikipedia.org While general principles of regioselectivity have been established, the specific outcomes can be highly dependent on the substituents of both the 1,3-dipole and the dipolarophile. researchgate.netyoutube.com

Advanced Spectroscopic and Structural Characterization Techniques for Cis Cyclobutane 1,2 Dicarbonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the connectivity and stereochemical arrangement of atoms within a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed conformational analysis of cis-cyclobutane-1,2-dicarbonitrile and its adducts can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the cis-stereochemistry of the dicarbonitrile groups on the cyclobutane (B1203170) ring. The symmetry of the cis-isomer often results in a simplified spectrum compared to its trans counterpart. For instance, in a study of (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, a related cis-cyclobutane derivative, the ¹H NMR spectrum in DMSO-d6 showed two distinct doublets at approximately 4.22 and 3.82 ppm, corresponding to the protons on the cyclobutane ring, confirming a structure with mirror symmetry. rsc.org This is in contrast to the more complex splitting patterns often observed for the trans isomers due to their lower symmetry. rsc.org

The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the puckering of the cyclobutane ring. In cis-1,2-disubstituted cyclobutanes, the molecule can fluctuate between two equivalent puckered conformations, which can be studied by analyzing the temperature dependence of the NMR spectra. researchgate.net

A representative ¹H NMR data for a cis-cyclobutane derivative is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclobutane CH | 4.22 | Doublet | 4.5 |

| Cyclobutane CH | 3.81 | Doublet | 4.5 |

Table 1: Representative ¹H NMR data for a cis-cyclobutane derivative, highlighting the chemical shifts and coupling constants that are characteristic of the cis configuration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In this compound, the symmetry of the molecule leads to a specific number of signals corresponding to the chemically non-equivalent carbon atoms. For the unsubstituted cyclobutane ring, all four carbon atoms are equivalent, resulting in a single signal at approximately 22.4 ppm. docbrown.info However, upon substitution, the chemical shifts of the ring carbons will change depending on the nature and stereochemistry of the substituents.

For a substituted cis-cyclobutane derivative like (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, the ¹³C NMR spectrum in DMSO-d6 showed signals for the cyclobutane ring carbons at 44.8 and 42.9 ppm, in addition to the signals for the carboxyl and phenyl carbons. rsc.org The chemical shifts of the nitrile carbons in this compound are also a key diagnostic feature.

A representative ¹³C NMR data for a substituted cis-cyclobutane is shown below:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 174.3 |

| Phenyl C | 139.6, 128.2, 128.0, 126.2 |

| Cyclobutane CH | 44.8 |

| Cyclobutane CH | 42.9 |

Table 2: Representative ¹³C NMR data for a substituted cis-cyclobutane derivative, illustrating the distinct chemical shifts for the different carbon environments within the molecule.

Specialized NMR Techniques (e.g., ¹⁹F NMR for fluorinated derivatives)

For fluorinated adducts of this compound, ¹⁹F NMR spectroscopy is an indispensable tool. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide detailed information about the electronic environment of the fluorine atoms. beilstein-journals.orgbeilstein-journals.org This technique is particularly useful for distinguishing between diastereomers and for studying the conformational preferences of fluorinated cyclobutane rings. The coupling constants between fluorine and hydrogen (JH-F) or between different fluorine atoms (JF-F) can provide crucial insights into the through-bond and through-space proximity of these nuclei, further refining the structural assignment. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's geometry and conformation.

Elucidation of Molecular Geometry and Diastereoisomeric Configurations

X-ray crystallography has been successfully employed to determine the solid-state structure of various cis-cyclobutane derivatives, confirming their stereochemistry and providing detailed geometric parameters. researchgate.net For instance, the crystal structure of (E)-1,2-bis(ethylsulphonyl)cyclobutane-1,2-dicarbonitrile, an adduct, was determined by X-ray crystallography, unequivocally establishing its molecular geometry. researchgate.net Similarly, the structure of a 1,2-disubstituted cyclobutane derivative was confirmed by X-ray analysis, providing definitive proof of its cis configuration. researchgate.net

The puckered nature of the cyclobutane ring is a key feature revealed by X-ray crystallography. In the solid state, cis-1,2-disubstituted cyclobutanes typically adopt a puckered conformation to relieve ring strain. rsc.org The degree of puckering can be quantified by the dihedral angles within the ring.

A summary of key geometric parameters obtained from X-ray crystallography for a representative cis-cyclobutane derivative is provided below:

| Parameter | Value |

| Bond Angle (C-C-C within ring) | ~87-88° |

| Puckering Angle | ~20° |

Table 3: Key geometric parameters for a representative cis-cyclobutane derivative as determined by X-ray crystallography, showing the characteristic strained bond angles and puckered conformation of the cyclobutane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C6H6N2), the theoretical exact mass can be calculated, against which experimental data from HRMS would be compared for molecular formula verification. chemsrc.com

Table 1: Key Mass Spectrometry Data for Cyclobutane-1,2-dicarbonitrile (B3433470) Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |

| This compound | C6H6N2 | 106.125 | Expected [M]+ at m/z 106. Fragmentation likely involves ring cleavage. |

| Trans-Cyclobutane-1,2-dicarbonitrile | C6H6N2 | 106.13 | [M]+ at m/z 106. Shows characteristic fragmentation of the cyclobutane ring. nist.govchemscene.com |

The high resolution of the mass spectrometer would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in its identification in a sample matrix.

Vibrational Spectroscopy (FT-IR) in Structural Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the structural details of a molecule based on its characteristic vibrational modes. For this compound, the FT-IR spectrum would be dominated by several key absorptions.

The most prominent feature is expected to be the C≡N (nitrile) stretching vibration. This typically appears in the region of 2260-2240 cm⁻¹. The presence of two nitrile groups in the molecule might lead to symmetric and asymmetric stretching modes, which could potentially result in two distinct peaks or a broadened peak in this region. The cis configuration could influence the coupling between the two nitrile groups, leading to a different spectral profile compared to the trans isomer.

Another important region is the C-H stretching of the cyclobutane ring, which is expected around 3000-2850 cm⁻¹. The puckered conformation of the cyclobutane ring and the stereochemistry of the substituents can influence the precise frequencies and intensities of these modes. rsc.org Furthermore, the deformation and rocking vibrations of the CH2 groups and the skeletal vibrations of the cyclobutane ring itself would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule.

While a specific FT-IR spectrum for this compound is not published, data for related cyclobutane derivatives, such as cis-cyclobutane-1,2-dicarboxylic acid, show characteristic absorptions for the functional groups and the ring structure. rsc.org For instance, in the synthesis of a cis-cyclobutane-1,2-dicarboxylic acid derivative, the disappearance of the C=C stretching band around 1627 cm⁻¹ and the appearance of cyclobutane ring vibrations are key indicators of successful cycloaddition. rsc.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C≡N Stretch (Nitrile) | 2260 - 2240 | A strong and sharp absorption, potentially split into symmetric and asymmetric modes. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Associated with the CH and CH2 groups of the cyclobutane ring. |

| CH2 Bend (Scissoring) | ~1450 | Characteristic of the methylene (B1212753) groups in the ring. |

| Cyclobutane Ring Vibrations | Below 1200 | Complex series of absorptions in the fingerprint region, sensitive to stereochemistry. |

Ultrafast Photochemical Spectroscopy for Dynamic Processes

Ultrafast photochemical spectroscopy techniques, such as femtosecond transient absorption, are employed to study the fleeting electronic and structural changes that molecules undergo upon photoexcitation. The study of the photochemistry of cyclobutane derivatives is crucial, as the strained ring can be prone to ring-opening reactions upon absorption of light. nih.gov

For this compound, excitation with UV light could populate excited electronic states, leading to several possible photochemical pathways. The nitrile groups can also influence the photophysical and photochemical properties. Studies on related α,β-unsaturated nitriles have shown that direct irradiation can lead to specific isomerization and rearrangement products, with the nature of the excited state (singlet or triplet) dictating the reaction pathway. rsc.org

Research on the [2+2] photocycloaddition to form cyclobutanes indicates that the reverse reaction, a cycloreversion, can also be photochemically induced. nih.gov The dynamics of such a ring-opening process for this compound could be tracked using ultrafast spectroscopy. This would involve monitoring the decay of the initially excited state and the appearance of transient species, such as diradicals, which would be intermediates in the ring-opening process. The timescale for these events is typically in the picosecond to femtosecond range.

While direct ultrafast spectroscopic studies on this compound are not documented, the principles can be inferred from studies on similar systems. For example, the photochemistry of cyclobutanone (B123998) has been investigated using ultrafast electron diffraction, revealing the timescales of electronic state depopulation and structural dynamics following photoexcitation. rsc.org Such methodologies could be applied to understand the fundamental photochemical reactivity of the cyclobutane ring in this compound.

Computational Chemistry and Quantum Mechanical Studies on Cis Cyclobutane 1,2 Dicarbonitrile

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mdpi.comnih.govmdpi.com These computational tools are integral to modern drug discovery and toxicology, aiming to predict the activity of new or untested compounds based on the properties of known molecules. nih.govnih.gov The fundamental principle of QSAR is that the biological effect of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

A typical QSAR study involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) against a specific target is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex quantum chemical parameters. ijnrd.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. researchgate.net

Despite the established framework for QSAR studies, a specific and detailed Quantitative Structure-Activity Relationship (QSAR) analysis focused solely on cis-cyclobutane-1,2-dicarbonitrile is not available in the reviewed scientific literature. QSAR studies are typically conducted on a series of analogous compounds to derive a statistically significant model that can predict the activities of related structures. As an individual compound, this compound would be a single data point and therefore insufficient for the development of a QSAR model.

For a hypothetical QSAR study that includes this compound, a series of related cyclobutane (B1203170) derivatives would need to be synthesized and their biological activities measured. Subsequently, various molecular descriptors would be calculated for each compound in the series.

Illustrative Molecular Descriptors for QSAR

The following table contains examples of molecular descriptors that would be relevant in a QSAR study involving this compound. These descriptors quantify various aspects of the molecule's structure and properties.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. |

| Balaban J Index | A highly discriminating topological index based on distances. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. ijnrd.org |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Once a QSAR model is established, it can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding further research and development efforts in a more efficient manner. nih.gov The nitrile groups in this compound are known to be metabolically stable and can act as bioisosteres for other functional groups, which could be a point of interest in such a study. nih.gov

Exploration of Advanced Applications of Cis Cyclobutane 1,2 Dicarbonitrile in Functional Materials

Design and Synthesis of Thermally Recyclable and Degradable Materials

The inherent ring strain of the cyclobutane (B1203170) ring allows it to function as a "mechanophore," a chemical unit that can be controllably cleaved by a specific stimulus, in this case, heat. This property is being harnessed to design a new generation of polymers that are thermally recyclable, addressing critical environmental challenges posed by plastic waste.

A key strategy for creating recyclable thermoset plastics involves incorporating thermally cleavable units directly into the polymer backbone. Research has demonstrated that cyclobutane derivatives, specifically dicarboxylic acids, can be effectively used for this purpose. rsc.orgrsc.orgresearchgate.net A notable example is the synthesis of a recyclable thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid. rsc.orgrsc.org This building block is synthesized via a [2+2] photocycloaddition of β-trans-cinnamic acid. rsc.orgresearchgate.net

The resulting cis-cyclobutane diacid is then integrated into a polymer network through esterification with a polyol, such as glycerol (B35011), to form a cross-linked thermoset. rsc.orgrsc.org The cyclobutane moiety serves as a built-in cleavable group within the polymer's structure. rsc.org This approach provides a pathway for chemical recycling that avoids the use of expensive metal catalysts, which can be susceptible to poisoning by impurities found in post-consumer plastics. rsc.org While this research highlights the use of the dicarboxylic acid analogue, the fundamental principle of using the cis-cyclobutane core as a thermocleavable unit is directly applicable to structures like cis-cyclobutane-1,2-dicarbonitrile for creating different types of polymers, such as polyimides or other nitrogen-containing networks.

The thermal decomposition of polymers containing cyclobutane units is central to their recyclability. Studies on thermosets incorporating cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid show that the cyclobutane ring cleaves at elevated temperatures. rsc.orgrsc.org When the thermoset is heated to approximately 300°C, the cyclobutane ring undergoes a retro-[2+2] cycloaddition, splitting into two double bonds and causing the polymer to decompose. rsc.org

Differential Scanning Calorimetry (DSC) analysis of such thermosets reveals an endothermic peak around 265°C, corresponding to the thermocleavage of the cyclobutane units within the polymer backbone. rsc.org The degradation product from a thermoset made with glycerol was identified as glycerol cinnamate. rsc.orgrsc.orgresearchgate.net This intermediate was successfully isolated and its structure confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction. rsc.orgresearchgate.net Crucially, this degraded intermediate can be readily hydrolyzed back to the original starting materials, glycerol and trans-cinnamic acid, completing a closed-loop chemical recycling process. rsc.orgresearchgate.net Thermosets synthesized from these recycled monomers exhibit identical chemical and physical properties to the virgin material, demonstrating the viability of this recycling strategy. rsc.org

Table 1: Thermal Properties and Cleavage of Cyclobutane-Based Thermoset

| Property | Value/Observation | Source(s) |

|---|---|---|

| Glass Transition Temp. (Tg) | 68 °C | rsc.orgresearchgate.net |

| Cleavage Temperature | ~300 °C | rsc.org |

| DSC Endothermic Peak | 265 °C | rsc.org |

| Cleavage Mechanism | Retro-[2+2] Cycloaddition | rsc.org |

| Key Degradation Product | Glycerol Cinnamate | rsc.orgrsc.orgresearchgate.net |

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials, which can alter the properties of light, are essential for technologies in telecommunications, optical computing, and data storage. The design of NLO molecules often relies on creating "push-pull" systems with significant intramolecular charge transfer (ICT).

The fundamental design of an ICT chromophore involves an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated bridge. nih.gov Upon photoexcitation, electron density moves from the donor to the acceptor, creating a large change in the molecule's dipole moment, which gives rise to NLO properties. nih.gov

The this compound structure is a promising platform for designing such chromophores. The two nitrile (-C≡N) groups are strongly electron-withdrawing and can serve as the acceptor part of the molecule. solubilityofthings.com The cyclobutane ring can act as a non-traditional, three-dimensional bridge. While not a classic π-conjugated system, carborane cages, which are also 3D structures, have been shown to effectively mediate charge transfer between donor and acceptor substituents. nih.gov By attaching suitable electron-donating groups to the other positions of the cyclobutane ring, it is possible to create a push-pull system. The specific cis arrangement of the nitrile groups would lead to a unique charge distribution and dipole moment in the excited state, potentially offering advantages over linear systems.

To improve the NLO response and create materials with multidimensional properties, researchers have explored more complex molecular architectures, such as X-shaped or quadrupolar chromophores. These structures can enhance the hyperpolarizability, the key figure of merit for NLO activity.

The this compound core is an intriguing starting point for the bottom-up synthesis of X-shaped architectures. The four-membered ring provides a central scaffold, and the two cis-oriented nitrile groups offer reactive handles for building out the arms of the "X". solubilityofthings.com The nitrile groups can be chemically transformed into other functionalities to which donor-acceptor branches can be attached. This would allow for the creation of a three-dimensional, non-planar X-shaped molecule. Such a structure could lead to materials with a large and more isotropic NLO response, which is advantageous for certain applications where the orientation of the material cannot be precisely controlled.

Role in Coordination Chemistry and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). mdpi.com Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. rsc.org The choice of the organic ligand is critical in determining the final structure and properties of the MOF.

The this compound molecule is a candidate for use as an organic ligand in MOF synthesis. The two nitrile groups, positioned in a cis configuration, can act as a bidentate chelating or bridging ligand, binding to a metal center. solubilityofthings.com The semi-rigid nature of the cyclobutane ring provides conformational constraint, which can help direct the formation of specific, predictable framework topologies.

While direct use of the dinitrile is an area of research potential, studies on the analogous cis-cyclobutane-1,2-dicarboxylic acid have demonstrated the viability of the cyclobutane core in coordination chemistry. researchgate.net For instance, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid has been successfully used as a ligand to synthesize 2D coordination polymers with copper (Cu²⁺) and cobalt (Co²⁺) metal centers. researchgate.net These materials exhibited interesting thermochromic behaviors. researchgate.net Similarly, MOFs constructed from the related trans-1,4-cyclohexanedicarboxylate ligand have been investigated, showing the utility of aliphatic rings as linkers. nih.gov These examples strongly suggest that this compound could serve as a unique building block for novel MOFs with potentially interesting steric and electronic properties arising from the nitrile functionalities and the strained ring structure.

Table 2: Examples of Cycloalkane-Dicarboxylate Ligands in Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Structure | Key Finding | Source(s) |

|---|---|---|---|---|

| cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid | Cu²⁺, Co²⁺ | 2D Coordination Polymers | Visual thermochromic behavior observed. | researchgate.net |

| trans-1,4-Cyclohexanedicarboxylic acid | Co²⁺, Fe²⁺, Cd²⁺, Mn²⁺ | 1D Chains and 3D Frameworks | Acidity control directs the final crystal structure. | nih.gov |

This compound as a Ligand in Metal Complexes

The nitrile groups of this compound possess lone pairs of electrons, theoretically enabling them to act as ligands, donating electron density to metal centers to form coordination complexes. The cis-conformation could potentially allow for a chelate effect, where both nitrile groups bind to a single metal ion, or for the formation of bridged polymeric structures.

However, a thorough review of existing scientific literature reveals a notable scarcity of studies focused on the use of this compound as a primary ligand in the synthesis and characterization of metal complexes. While research into coordination polymers and metal-organic frameworks frequently employs dinitrile ligands, the specific application of the cis-1,2-dicyanocyclobutane isomer is not prominently documented. The inherent ring strain and specific stereochemistry may influence its coordination behavior in ways that have yet to be explored or reported in detail.

Research Findings on this compound as a Ligand:

| Research Area | Findings |

| Synthesis of Metal Complexes | No dedicated studies found detailing the synthesis and characterization of metal complexes with this compound as the primary ligand. |

| Coordination Chemistry | The coordination behavior of the nitrile groups in this specific cis-isomer remains largely unexplored in the scientific literature. |

Influence on Structural Transformations and Magnetic Properties in Coordination Polymers

Coordination polymers are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. The properties of these materials, including structural flexibility and magnetic behavior, are highly dependent on the nature of both the metal ion and the organic linker.

Despite this potential, there is a lack of specific research investigating the influence of this compound on the structural transformations and magnetic properties of coordination polymers. Studies on related dinitrile or dicarboxylate ligands in coordination polymers are available, but direct experimental data for the title compound is absent from the current body of scientific literature.

Research Findings on the Influence of this compound in Coordination Polymers:

| Property | Influence |

| Structural Transformations | No studies have been identified that investigate stimuli-responsive structural changes in coordination polymers incorporating this ligand. |

| Magnetic Properties | There is no available research on the role of this compound in mediating magnetic interactions within coordination polymers. |

Catalytic Applications

The unique electronic and structural features of molecules like this compound can also lend themselves to catalytic applications. This section explores the investigations into its use in hydrogenation and isomerization catalysis.

Investigation as a Hydrogenation Catalyst

Catalytic hydrogenation is a fundamental process in organic chemistry, crucial for the synthesis of a vast array of chemical products. Catalysts for these reactions are typically based on transition metals. Organic molecules can sometimes act as co-catalysts or catalyst modifiers.

A review of the literature indicates that there are no significant studies where this compound itself has been investigated as a primary catalyst or co-catalyst for hydrogenation reactions. Research in this area tends to focus on the hydrogenation of dinitriles to produce valuable diamines, rather than using them as components of the catalytic system.

Isomerization Catalysis Research

The isomerization of cis-isomers to their trans counterparts is a reaction of significant industrial interest, as the different isomers can have vastly different physical properties and applications. Research has been conducted on the isomerization of cis-1,2-dicyanocyclobutane to the trans-isomer.

A patented process describes a method for isomerizing cis-1,2-dicyanocyclobutane to trans-1,2-dicyanocyclobutane in the liquid phase. This process involves heating the cis-isomer in a rectification-type reactor at temperatures ranging from 80 to 340°C under atmospheric or subatmospheric pressure. This thermal treatment converts a portion of the cis-isomer to the trans-isomer, which is then continuously removed from the reaction system. This method highlights a practical application of isomerization research concerning this compound, driven by the different utilities of its stereoisomers.

Research Findings on Isomerization of this compound:

| Parameter | Details |

| Reaction Type | Liquid phase isomerization |

| Reactant | cis-1,2-dicyanocyclobutane |

| Product | trans-1,2-dicyanocyclobutane |

| Conditions | 80 to 340 °C, atmospheric or subatmospheric pressure |

| Reactor Type | Rectification-type reactor |

Future Directions and Emerging Research Avenues for Cis Cyclobutane 1,2 Dicarbonitrile

Novel Derivatization Strategies and Functionalization

The future exploration of cis-cyclobutane-1,2-dicarbonitrile is intrinsically linked to the inventive transformation of its nitrile groups into a diverse array of functional moieties. These transformations pave the way for new molecular entities with tailored properties.

Key derivatization reactions include the hydrolysis of the nitrile groups to carboxylic acids and their subsequent reduction to amines. The hydrolysis of cis-cyclobutane-1,2-dicyanide to cis-cyclobutane-1,2-dicarboxylic acid can be achieved by reaction with sulfuric acid monohydrate, followed by hydrolysis of the resulting adduct. google.com This method is noteworthy as it preserves the cis stereochemistry, a crucial aspect for predictable molecular design. google.com In contrast, hydrolysis using hydrochloric acid has been reported to yield the trans isomer from both cis and trans starting materials. google.com

Further functionalization can be achieved through the reduction of the nitrile groups. Standard procedures using reducing agents like lithium aluminum hydride can convert the dinitrile to the corresponding cis-1,2-bis(aminomethyl)cyclobutane. youtube.com This diamine derivative serves as a valuable building block for the synthesis of polyamides, macrocycles, and as a ligand in coordination chemistry.

Beyond these fundamental transformations, future research is expected to focus on more intricate derivatization pathways. This includes partial hydrolysis to yield cyano-carboxylic acids, or the participation of the nitrile groups in cycloaddition reactions to form heterocyclic systems. libretexts.org The activation of the C-H bonds of the cyclobutane (B1203170) ring, guided by the nitrile groups, presents another frontier for creating highly functionalized and complex cyclobutane structures. nih.gov

Table 1: Key Derivatization Reactions of this compound

| Starting Material | Reagents and Conditions | Product | Significance |

| This compound | 1. H₂SO₄·H₂O 2. H₂O | cis-Cyclobutane-1,2-dicarboxylic acid | Access to diacids for polymers and MOFs, stereochemistry retained. google.com |

| This compound | LiAlH₄ then H₂O | cis-1,2-Bis(aminomethyl)cyclobutane | Building block for polyamides and ligands. youtube.com |

| This compound | Various (e.g., organometallic reagents) | Substituted cyclobutanes | Potential for creating diverse molecular scaffolds. |

Integration into Supramolecular Assemblies

The rigid, angled geometry of the this compound framework and its derivatives makes it an excellent candidate for the construction of sophisticated supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). While the dinitrile itself can act as a ligand, its derivative, cis-cyclobutane-1,2-dicarboxylic acid, has been more extensively explored in this context.

The dicarboxylic acid can coordinate to metal ions to form extended networks with controlled dimensionality and porosity. researchgate.net The cis orientation of the carboxylate groups predetermines the coordination geometry, allowing for the rational design of specific network topologies. These materials are of interest for applications in gas storage, separation, and catalysis. youtube.comnih.gov

Future research will likely focus on the direct use of this compound as a ligand. The nitrile groups can coordinate to metal centers, and the specific bite angle of the cis isomer can lead to the formation of unique and potentially functional coordination complexes and polymers. The exploration of non-covalent interactions, such as halogen bonding and π-π stacking involving the nitrile groups and the cyclobutane ring, will also be a key area of investigation in the crystal engineering of novel solid-state materials. researchgate.netchemrxiv.org

Table 2: Examples of Supramolecular Assemblies Incorporating Cyclobutane Derivatives

| Building Block | Assembly Type | Potential Applications |

| cis-Cyclobutane-1,2-dicarboxylic acid | Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. nih.govchemrxiv.org |

| cis-Cyclobutane-1,2-dicarboxylic acid | Coordination Polymers | Magnetic materials, luminescent sensors. researchgate.net |

| This compound | Coordination Complexes | Catalysis, molecular recognition. |

Advanced Characterization Techniques for In-situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound necessitates the use of advanced, in-situ characterization techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cyclobutane derivatives. nih.govrsc.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity and stereochemistry of these molecules. bmrb.io Solid-state NMR spectroscopy is particularly valuable for characterizing the structure and dynamics of this compound and its derivatives in the solid state, including within supramolecular assemblies like MOFs. nih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy offers the ability to monitor reactions in real-time. spectroscopyonline.comyoutube.com By tracking the disappearance of the nitrile stretching vibration (around 2240 cm⁻¹) and the appearance of new functional group absorptions, researchers can gain insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions for the synthesis and functionalization of this compound. nih.govrsc.orgnih.gov This is particularly useful for studying reactions under pressure or at elevated temperatures.

Interdisciplinary Research with Other Fields

The unique properties of this compound make it a compelling subject for interdisciplinary research, bridging organic synthesis with fields like mechanochemistry and photochemistry.

Mechanochemistry: This field explores how mechanical force can induce chemical transformations. The strained cyclobutane ring is a known mechanophore, meaning it can be selectively cleaved under mechanical stress. google.com Investigating the mechanochemical behavior of this compound could lead to the development of stress-responsive materials, where a mechanical force triggers a chemical reaction, such as the release of the nitrile groups or the ring-opening of the cyclobutane core. youtube.com

Photochemistry: The synthesis of cyclobutane-1,2-dicarbonitrile (B3433470) is often achieved through the [2+2] photocycloaddition of acrylonitrile, highlighting the intrinsic link between this compound and photochemistry. libretexts.orgyoutube.com Future research could explore the photochemical derivatization of the dinitrile itself or its use as a photosensitizer. Furthermore, the reverse reaction, the photochemical cleavage of the cyclobutane ring, could be exploited in the design of photo-degradable polymers or for the controlled release of molecules. The photochemical formation of cyclobutane pyrimidine (B1678525) dimers in DNA is a well-studied phenomenon, and the principles learned from these systems could be applied to understanding and controlling the photochemical reactivity of this compound. nih.gov

Table 3: Interdisciplinary Research Avenues

| Field | Research Focus | Potential Outcomes |

| Mechanochemistry | Mechanochemical ring-opening and functionalization of this compound. | Stress-responsive polymers, self-healing materials. youtube.com |

| Photochemistry | Photochemical synthesis and cleavage of the cyclobutane ring. | Photo-degradable materials, controlled release systems. rsc.orgrsc.org |

Q & A

Basic: What synthetic methodologies are effective for preparing cis-cyclobutane-1,2-dicarbonitrile derivatives, and how is reaction purity validated?

Answer:

Derivatives of cis-cyclobutane-1,2-dicarbonitrile can be synthesized via solvolysis reactions. For example, quenching sulfuric acid solutions of the dinitrile with water or methanol yields diamides or dimethyl esters, respectively, with >90% yields . Key steps include:

- Slow addition of the dinitrile to 95% sulfuric acid to control exothermicity.

- Workup : Addition to ice water or methanol for rapid quenching.

- Purity validation : Use H/C NMR to confirm product structure and HPLC for quantitative purity analysis.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound derivatives?

Answer:

- FT-IR : Identifies nitrile (C≡N, ~2200 cm) and carbonyl (C=O, ~1700 cm) functional groups .

- X-ray diffraction : Resolves bond lengths and angles (e.g., cyclobutane ring strain, nitrile geometry) .

- NMR : H NMR distinguishes diastereotopic protons; C NMR confirms nitrile and ester/amide carbons .

Advanced: How do steric and electronic factors influence product selectivity in Michael addition reactions involving this compound?

Answer:

Secondary amines undergo Michael addition at the nitrile group, but steric hindrance from the rigid cyclobutane ring limits accessibility. For example:

- Steric effects : Bulky amines favor mono-addition due to restricted approach to the second nitrile.

- Electronic effects : Electron-withdrawing substituents on the amine enhance nucleophilicity, promoting addition.

Thermal elimination of HCN from adducts yields cyanoenamines, confirmed via GC-MS and isotopic labeling .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in [2+2] cycloadditions?

Answer:

- DFT/B3LYP/6-311G(d) : Calculates HOMO-LUMO gaps to assess susceptibility to photochemical cycloaddition. For example, a low gap (~4.4 eV) indicates reactivity under UV light .

- Transition state modeling : Identifies regioselectivity in reactions with alkenes (e.g., acrylonitrile vs. α-chloroacrylonitrile) .

- Benchmarking : Compare computed bond lengths/angles with X-ray data to validate models .

Advanced: What experimental strategies mitigate exothermicity risks during large-scale solvolysis of this compound?

Answer:

- Temperature control : Use a jacketed reactor with coolant (e.g., ice-water bath) during acid addition.

- Scale-up protocol : Add the dinitrile to excess sulfuric acid (not vice versa) to dissipate heat incrementally .

- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and detect runaway exotherms.

Advanced: How can contradictions between expected and observed reaction products (e.g., diamide vs. imide formation) be resolved?

Answer:

- Mechanistic analysis : Cyclohexene-derived dinitriles form imides due to lower ring strain, while cyclobutane systems favor diamides due to prohibitive bicyclic strain .

- Computational validation : Calculate strain energy (e.g., via molecular mechanics) to confirm imide instability in cyclobutane systems.

- X-ray crystallography : Resolve intermediate structures to identify kinetic vs. thermodynamic products .

Advanced: What methodologies evaluate the thermocleavable properties of cis-cyclobutane-derived polymers for recyclability?

Answer:

- Thermogravimetric analysis (TGA) : Measure weight loss at 200–300°C to assess thermal cleavage efficiency .

- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to retro-Diels-Alder reactions.

- Gel permeation chromatography (GPC) : Monitor depolymerization by tracking molecular weight reduction after heating .

Advanced: How does π-linker extension in charge-transfer chromophores derived from this compound affect nonlinear optical (NLO) properties?

Answer:

- Structure-property studies : Extending π-conjugation (e.g., benzene vs. pyrazine) lowers HOMO-LUMO gaps, enhancing NLO response .

- Electrochemical analysis : Cyclic voltammetry quantifies redox potentials to correlate with second-harmonic generation (SHG) efficiency.

- TD-DFT calculations : Predict absorption/emission spectra to guide chromophore design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.